REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:6]([CH:13]=[O:14])[c:7]([CH3:12])[nH:8][c:9]2[cH:10][cH:11]1.[CH3:27][CH2:28][O:29][C:30](=[O:31])[CH3:32].[CH3:33][N:34]([CH3:35])[CH:36]=[O:37].[Cl:17][C:18](=[O:19])[c:20]1[cH:21][cH:22][c:23]([Cl:24])[cH:25][cH:26]1.[H-:15].[Na+:16].[OH2:38]>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:6]([CH:13]=[O:14])[c:7]([CH3:12])[n:8]([C:18](=[O:19])[c:20]3[cH:21][cH:22][c:23]([Cl:24])[cH:25][cH:26]3)[c:9]2[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2[nH]c(C)c(C=O)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc2c(c1)c(C=O)c(C)n2C(=O)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |